molecular formula C16H18F5NO3 B12110144 2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid benzyl ester

2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B12110144
M. Wt: 367.31 g/mol
InChI Key: IQVLWCGOQKTESS-UHFFFAOYSA-N
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Description

2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid benzyl ester is a synthetic organic compound that features a piperidine ring substituted with a pentafluoroethyloxymethyl group and a benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pentafluoroethyloxymethyl Group: This step involves the reaction of the piperidine derivative with pentafluoroethyloxymethylating agents under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Industry: The compound can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with molecular targets such as enzymes or receptors. The pentafluoroethyloxymethyl group may enhance the compound’s binding affinity and specificity, while the benzyl ester moiety can influence its solubility and stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid methyl ester
  • 2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid ethyl ester

Uniqueness

2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid benzyl ester is unique due to the presence of the benzyl ester moiety, which can impart distinct chemical and physical properties compared to its methyl and ethyl ester counterparts

Properties

Molecular Formula

C16H18F5NO3

Molecular Weight

367.31 g/mol

IUPAC Name

benzyl 2-(1,1,2,2,2-pentafluoroethoxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H18F5NO3/c17-15(18,19)16(20,21)25-11-13-8-4-5-9-22(13)14(23)24-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2

InChI Key

IQVLWCGOQKTESS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)COC(C(F)(F)F)(F)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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